molecular formula C23H12Cl2N4O5 B148997 5-(4,6-Dichlorotriazinyl)aminofluorescein CAS No. 51306-35-5

5-(4,6-Dichlorotriazinyl)aminofluorescein

Cat. No.: B148997
CAS No.: 51306-35-5
M. Wt: 495.3 g/mol
InChI Key: HWQQCFPHXPNXHC-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

DTAF is a reactive dye that primarily targets proteins . It has a high reactivity with proteins and can readily modify amines in proteins .

Mode of Action

DTAF interacts with its protein targets through a chemical reaction . . Furthermore, it can directly react with hydroxy groups such as polysaccharides and other alcohols in aqueous solution .

Result of Action

The result of DTAF’s action depends on the specific proteins it interacts with. For example, it has been used to label proteins for visualization in research applications . The exact molecular and cellular effects would depend on the specific context of its use.

Action Environment

DTAF’s action, efficacy, and stability can be influenced by environmental factors such as pH. It has been reported to react directly with polysaccharides and other alcohols in aqueous solution, provided that the pH is >9 and that other nucleophiles are absent .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4,6-Dichlorotriazinyl)aminofluorescein typically involves the reaction of fluorescein with cyanuric chloride in the presence of a base. The reaction proceeds through nucleophilic substitution, where the amino group of fluorescein attacks the triazine ring of cyanuric chloride, resulting in the formation of the desired product .

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves careful control of temperature, pH, and reaction time to achieve the desired product efficiently .

Chemical Reactions Analysis

Types of Reactions

5-(4,6-Dichlorotriazinyl)aminofluorescein undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(4,6-Dichlorotriazinyl)aminofluorescein is unique due to its high reactivity with a broad range of functional groups, including amines, thiols, and hydroxyl groups. This versatility makes it particularly valuable in various scientific and industrial applications .

Properties

IUPAC Name

6-[(4,6-dichloro-1,3,5-triazin-2-yl)amino]-3',6'-dihydroxyspiro[2-benzofuran-3,9'-xanthene]-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H12Cl2N4O5/c24-20-27-21(25)29-22(28-20)26-10-1-4-14-13(7-10)19(32)34-23(14)15-5-2-11(30)8-17(15)33-18-9-12(31)3-6-16(18)23/h1-9,30-31H,(H,26,27,28,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWQQCFPHXPNXHC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1NC3=NC(=NC(=N3)Cl)Cl)C(=O)OC24C5=C(C=C(C=C5)O)OC6=C4C=CC(=C6)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H12Cl2N4O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

21811-74-5 (mono-hydrochloride), 68425-77-4 (di-hydrochloride)
Record name 5-((4,6-Dichloro-1,3,5-triazin-2-yl)amino)fluorescein
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051306355
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID40199306
Record name 5-((4,6-Dichloro-1,3,5-triazin-2-yl)amino)fluorescein
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40199306
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

495.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51306-35-5
Record name 5-((4,6-Dichloro-1,3,5-triazin-2-yl)amino)fluorescein
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051306355
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-((4,6-Dichloro-1,3,5-triazin-2-yl)amino)fluorescein
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40199306
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-(4,6-DICHLOROTRIAZINYL)AMINOFLUORESCEIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/241822XW6I
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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5-(4,6-Dichlorotriazinyl)aminofluorescein
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5-(4,6-Dichlorotriazinyl)aminofluorescein
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5-(4,6-Dichlorotriazinyl)aminofluorescein
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5-(4,6-Dichlorotriazinyl)aminofluorescein
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5-(4,6-Dichlorotriazinyl)aminofluorescein
Reactant of Route 6
5-(4,6-Dichlorotriazinyl)aminofluorescein

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